molecular formula C13H20O2Si B14711250 Ethyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 18192-31-9

Ethyl 3-[dimethyl(phenyl)silyl]propanoate

Cat. No.: B14711250
CAS No.: 18192-31-9
M. Wt: 236.38 g/mol
InChI Key: ZYUMTBJNPJVHLU-UHFFFAOYSA-N
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Description

Ethyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with dimethylphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[dimethyl(phenyl)silyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[dimethyl(phenyl)silyl]propanoate involves its interaction with various molecular targets, primarily through the silicon atom. The silicon-carbon bonds in the compound provide unique reactivity, allowing it to form stable complexes with other molecules. This can lead to enhanced stability and bioavailability of the modified molecules .

Comparison with Similar Compounds

    Ethyl 3-phenylpropanoate: Similar structure but lacks the silicon atom.

    Ethyl 3-(trimethylsilyl)propanoate: Contains a trimethylsilyl group instead of the dimethyl(phenyl)silyl group.

Uniqueness: Ethyl 3-[dimethyl(phenyl)silyl]propanoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to its carbon analogs .

Properties

CAS No.

18192-31-9

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

ethyl 3-[dimethyl(phenyl)silyl]propanoate

InChI

InChI=1S/C13H20O2Si/c1-4-15-13(14)10-11-16(2,3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

ZYUMTBJNPJVHLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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